1-(3-Chloro-2-hydroxypyridin-4-YL)ethanone
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Overview
Description
1-(3-Chloro-2-hydroxypyridin-4-YL)ethanone is a chemical compound with the molecular formula C7H6ClNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-hydroxypyridin-4-YL)ethanone typically involves the chlorination of 1-(3-hydroxypyridin-4-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position on the pyridine ring. Common reagents used in this synthesis include thionyl chloride or phosphorus pentachloride, which act as chlorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-hydroxypyridin-4-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 1-(3-chloro-2-oxopyridin-4-yl)ethanone.
Reduction: Formation of 1-(3-chloro-2-hydroxypyridin-4-yl)ethanol.
Substitution: Formation of 1-(3-aminopyridin-4-yl)ethanone or 1-(3-thiopyridin-4-yl)ethanone.
Scientific Research Applications
1-(3-Chloro-2-hydroxypyridin-4-YL)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-hydroxypyridin-4-YL)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Hydroxypyridin-4-yl)ethanone: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
1-(2-Chloro-3-hydroxypyridin-4-yl)ethanone: Similar structure but with the chlorine atom in a different position, affecting its reactivity and biological activity.
Uniqueness
1-(3-Chloro-2-hydroxypyridin-4-YL)ethanone is unique due to the specific positioning of the chlorine and hydroxyl groups on the pyridine ring. This configuration imparts distinct chemical reactivity and biological properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C7H6ClNO2 |
---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
4-acetyl-3-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)5-2-3-9-7(11)6(5)8/h2-3H,1H3,(H,9,11) |
InChI Key |
FWZMUWWGNVBRJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)NC=C1)Cl |
Origin of Product |
United States |
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